Carbon suboxide

Catalog No.
S601026
CAS No.
504-64-3
M.F
C3O2
M. Wt
68.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon suboxide

CAS Number

504-64-3

Product Name

Carbon suboxide

Molecular Formula

C3O2

Molecular Weight

68.03 g/mol

InChI

InChI=1S/C3O2/c4-2-1-3-5

InChI Key

GNEVIACKFGQMHB-UHFFFAOYSA-N

SMILES

C(=C=O)=C=O

Synonyms

C3-O2, C3O2, carbon suboxide

Canonical SMILES

C(=C=O)=C=O

Description

Carbon suboxide is a carbon oxide and a member of allenes.
  • Detection and Potential Impacts: Researchers have identified C₃O₂ in ambient air samples, suggesting it may be more prevalent than previously thought [Atmospheric chemistry, sources and sinks of carbon suboxide, C₃O₂ - ACP ]. Due to its chemical structure, C₃O₂ has the potential to act as a harmful pollutant and a precursor for atmospheric oxidants, but its atmospheric lifetime and fate remain uncertain [Atmospheric chemistry, sources and sinks of carbon suboxide, C₃O₂ - ACP ].

Carbon Suboxide and the Origins of Life

Beyond its presence in the atmosphere, C₃O₂ piques the interest of researchers exploring the origins of life.

  • Precursor for Biomolecules: Some studies propose that C₃O₂ may have played a role in the primordial soup, the hypothetical mix of chemicals from which life arose, potentially contributing to the formation of amino acids, the building blocks of proteins [Plasmachemical Synthesis of Carbon Suboxide - CORE ].

Potential Applications in Organic Chemistry

The unique structure of C₃O₂ makes it an intriguing molecule for organic chemistry research.

  • Reagent in Chemical Synthesis: C₃O₂ functions as a 1,3-dipole, a specific type of molecule with a particular reactivity pattern. This allows it to react with alkenes (hydrocarbons with a double bond) to form 1,3-cyclopentadienones, a class of organic compounds [Carbon suboxide - Wikipedia ]. However, due to its inherent instability, C₃O₂ is typically considered a reagent of last resort in organic synthesis.

Carbon suboxide, with the chemical formula C3O2\text{C}_3\text{O}_2, is an organic compound known for its linear structure represented as O=C=C=C=O\text{O}=\text{C}=\text{C}=\text{C}=\text{O}. It is one of the stable members of the oxocarbon family, which includes other oxides of carbon such as carbon dioxide and pentacarbon dioxide. Carbon suboxide is characterized by its four cumulative double bonds, classifying it as a cumulene. The compound has a pungent odor and is recognized for its lacrimatory properties, meaning it can stimulate tears upon exposure .

Carbon suboxide is produced primarily through the dehydration of malonic acid using phosphorus pentoxide at elevated temperatures (approximately 140 to 150 °C). This reaction yields not only carbon suboxide but also carbon dioxide as a byproduct . The compound is stable at low temperatures but tends to polymerize at room temperature, forming various solid structures .

  • Hydrolysis: It reacts slowly with water to regenerate malonic acid, demonstrating a reversible reaction characteristic .
  • Reactions with Nucleophiles: Carbon suboxide reacts rapidly with stronger nucleophiles such as amines, leading to the formation of complex compounds .
  • Polymerization: At room temperature, carbon suboxide can spontaneously polymerize into red, yellow, or black solids, which are believed to have structures similar to poly(α-pyronic) compounds .
  • Atmospheric Reactions: In the atmosphere, carbon suboxide can react with hydroxyl radicals and ozone, indicating its role in atmospheric chemistry and potential environmental impacts .

Research indicates that carbon suboxide may have significant biological implications. It can polymerize into macrocyclic polycarbon structures within organisms, which have been shown to inhibit certain enzymes such as Na+^+/K+^+-ATPase and Ca-dependent ATPase. These macrocyclic compounds exhibit physiological properties akin to digoxin, including natriuretic and antihypertensive effects . Additionally, carbon suboxide has been implicated in primordial biochemical processes, suggesting a role in the origins of life on Earth .

The primary synthesis method for carbon suboxide involves:

  • Dehydration of Malonic Acid: A dry mixture of malonic acid and phosphorus pentoxide is heated under vacuum conditions at temperatures between 140 °C and 150 °C. This process yields carbon suboxide along with carbon dioxide .
  • Plasma Chemical Synthesis: Nonthermal plasma techniques have also been explored for synthesizing carbon suboxide from carbon monoxide or other precursors under specific conditions .
  • Photochemical Methods: Photolysis of specific precursors can lead to the generation of carbon suboxide in controlled environments .

Carbon suboxide has various applications across different fields:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the formation of complex organic molecules.
  • Research Tool: Due to its unique properties and reactivity, it is used in research settings to study reaction mechanisms involving oxocarbons.
  • Potential Environmental Impact Studies: Its role in atmospheric chemistry positions it as a subject of interest for studying air pollution and greenhouse gas effects .

Studies on the interactions of carbon suboxide reveal its reactivity with various chemical species:

  • Reactivity with Hydroxyl Radicals: Carbon suboxide has been shown to react with hydroxyl radicals in the atmosphere, leading to products that may influence its environmental persistence and effects .
  • Interactions with Organometallic Compounds: It reacts with various organometallic compounds, allowing for the synthesis of unusual metal complexes .
  • Biological Interactions: The polymeric forms derived from carbon suboxide exhibit interactions with biological systems that may influence cellular functions due to their enzyme-inhibiting properties .

Carbon suboxide shares similarities with other oxocarbon compounds but possesses unique characteristics:

CompoundFormulaUnique Features
Carbon DioxideCO2\text{CO}_2Stable gas; common greenhouse gas; linear structure
Pentacarbon DioxideC5O2\text{C}_5\text{O}_2Contains five carbons; less studied than carbon suboxide
Dicarbon MonoxideC2O\text{C}_2\text{O}Less stable; exists mainly in transient forms
Carbon MonoxideCO\text{CO}Toxic gas; used industrially; different bonding structure

Carbon suboxide's unique linear structure and reactivity profile differentiate it from these compounds. Its ability to form polymers and interact with biological systems further emphasizes its distinctiveness within the oxocarbon family .

XLogP3

0.1

Boiling Point

6.8 °C

Melting Point

-107.0 °C

UNII

9M2M4H5WEJ

Other CAS

504-64-3

Wikipedia

Carbon suboxide

Dates

Modify: 2024-02-18
Alcarazo et al. Coordination chemistry at carbon. Nature Chemistry, doi: 10.1038/nchem.248, published online 14 June 2009. http://www.nature.com/naturechemistry

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